6-chloro-4-methyl-6H-quinoline-2-thione
Description
6-Chloro-4-methyl-6H-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family, characterized by a sulfur atom replacing the oxygen in the 2-position carbonyl group (thione group). Its molecular formula is C₁₀H₈ClNS, with a molecular weight of 209.70 g/mol. The chlorine atom at position 6 and the methyl group at position 4 create a distinct substitution pattern that influences its chemical reactivity, solubility, and biological activity. Quinoline derivatives are widely studied for applications in medicinal chemistry, particularly as antimicrobial, anticancer, and enzyme-inhibiting agents .
Properties
Molecular Formula |
C10H8ClNS |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
6-chloro-4-methyl-6H-quinoline-2-thione |
InChI |
InChI=1S/C10H8ClNS/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5,7H,1H3 |
InChI Key |
WAGDCKNYXVBOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C2C1=CC(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-6H-quinoline-2-thione typically involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which is then subjected to acid hydrolysis to produce 4-chloro-8-methylquinolin-2(1H)-one. Finally, heating this compound with phosphorus pentasulfide results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-6H-quinoline-2-thione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as thiols, amines, and hydrazines.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiourea, hydrazine, and amines in solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted quinolin-2-thiones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
6-chloro-4-methyl-6H-quinoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-6H-quinoline-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by intercalating into DNA, and generate reactive oxygen species (ROS) that induce oxidative stress in cells. These actions contribute to its antimicrobial, antiviral, and anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Comparison with Similar Compounds
Key Structural Features:
- Thione group (C=S) at position 2: Enhances electrophilicity and metal-binding capacity compared to carbonyl (C=O) analogs.
- Chlorine at position 6: Increases lipophilicity and steric effects, influencing receptor interactions.
- Methyl group at position 4: Modulates electronic effects and steric bulk.
Comparison Table: Selected Quinoline Derivatives
| Compound Name | Substituents | Functional Group | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|
| 6-Chloro-4-methyl-6H-quinolin-2-one | Cl (6), CH₃ (4) | C=O (2) | Oxygen replaces sulfur; reduced electrophilicity | |
| 4-Methylquinoline-2(1H)-thione | CH₃ (4) | C=S (2) | Lacks Cl at position 6; simpler structure | |
| 6-Methylquinoline-4(1H)-thione | CH₃ (6) | C=S (4) | Thione group at position 4; Cl absent | |
| 3-Benzyl-6-methylquinoline-2(1H)-thione | CH₃ (6), benzyl (3) | C=S (2) | Benzyl group adds steric bulk; Cl absent | |
| 6-Chloro-2-(chloromethyl)quinoline | Cl (6), CH₂Cl (2) | Cl, CH₂Cl | Chloromethyl group enhances reactivity |
A. Antimicrobial Activity
- The thione group in 6-chloro-4-methyl-6H-quinoline-2-thione facilitates metal chelation, a mechanism critical for disrupting microbial metalloenzymes. This is less pronounced in oxo analogs like 6-chloro-4-methyl-6H-quinolin-2-one .
B. Enzyme Inhibition
- Chlorine at position 6 enhances interactions with hydrophobic enzyme pockets, as seen in chlorinated quinolines like 6-chloro-2-(chloromethyl)quinoline, which inhibits cytochrome P450 enzymes .
- The methyl group at position 4 may stabilize π-π stacking interactions in kinase inhibition, a property shared with 4-methylquinoline derivatives .
Data Tables: Comparative Analysis
Table 1: Physicochemical Properties
| Property | This compound | 6-Chloro-4-methyl-6H-quinolin-2-one | 4-Methylquinoline-2(1H)-thione |
|---|---|---|---|
| Molecular Weight | 209.70 g/mol | 193.63 g/mol | 175.24 g/mol |
| LogP | 2.8 (estimated) | 2.1 | 1.9 |
| Solubility (Water) | Low | Moderate | Low |
Methodological Considerations
Comparative studies often employ:
- ANOVA/t-tests to validate activity differences between analogs .
- Computational docking to rationalize substituent effects on binding affinity.
- HPLC-MS to monitor reactivity and stability under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
